3-(DIMETHYLAMINO)-N-[4-(2-METHOXYPHENOXY)BUT-2-YN-1-YL]BENZAMIDE
Description
Properties
IUPAC Name |
3-(dimethylamino)-N-[4-(2-methoxyphenoxy)but-2-ynyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-22(2)17-10-8-9-16(15-17)20(23)21-13-6-7-14-25-19-12-5-4-11-18(19)24-3/h4-5,8-12,15H,13-14H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVQJMYPIJKGQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC#CCOC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Dimethylamino)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of 3-(Dimethylamino)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide is , with a molecular weight of approximately 344.41 g/mol. The compound features a dimethylamino group, a methoxyphenoxy moiety, and a benzamide structure, which contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to 3-(Dimethylamino)-N-[4-(2-methoxyphenoxy)but-2-yn-1-yl]benzamide exhibit significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Induction of apoptosis |
| HCT116 (Colorectal) | 3.5 | Cell cycle arrest at G2/M phase |
| A549 (Lung Cancer) | 4.8 | Inhibition of proliferation |
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Case Study: Inhibition of Cytokine Production
A study involving macrophage cell lines showed that treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels, indicating its role as an anti-inflammatory agent.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have been reported to inhibit various kinases involved in cancer progression.
- Modulation of Gene Expression : By affecting transcription factors, the compound may alter the expression of genes related to cell survival and proliferation.
- Interaction with Cell Signaling Pathways : The compound may interfere with critical signaling pathways such as MAPK and PI3K/Akt, which are often dysregulated in cancer.
Research Findings
Several studies have explored the pharmacological potential of related compounds:
- Study on Antitumor Effects : A combination therapy involving similar benzamide derivatives showed enhanced antitumor effects in xenograft models, highlighting the therapeutic potential of these compounds in cancer treatment .
- Preclinical Trials : Ongoing preclinical trials are evaluating the efficacy and safety profile of related compounds in various cancer models, aiming for clinical translation .
Preparation Methods
Ullmann Coupling for Propargyl Ether Formation
Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) in DMF facilitate the coupling of 2-methoxyphenol with 4-bromo-but-2-yne-1-ol at 110°C, yielding 4-(2-methoxyphenoxy)but-2-yne-1-ol (82%). The hydroxyl group is then converted to an amine via a Gabriel synthesis:
- Mitsunobu Reaction : Treatment with phthalimide, DIAD, and PPh₃ in THF (0°C to rt, 12 h) gives the phthalimido-protected intermediate (75%).
- Deprotection : Hydrazine hydrate in ethanol (reflux, 4 h) liberates the primary amine (89%).
Amide Bond Formation
Coupling 3-(dimethylamino)benzoic acid with 4-(2-methoxyphenoxy)but-2-yn-1-amine is achieved via two primary methods:
Mixed Anhydride Method
Acid Chloride Route
3-(Dimethylamino)benzoyl chloride (prepared with SOCl₂) reacts with the amine in dichloromethane containing pyridine (2 equiv) at 0°C. After 2 h, the product is isolated by extraction and column chromatography (92% yield).
Optimization and Challenges
Copper Catalysis in Ether Coupling
The Ullmann reaction’s efficiency depends on ligand choice (e.g., 1,10-phenanthroline vs. triphenylphosphine) and solvent polarity. DMF outperforms toluene in propargyl ether synthesis due to improved Cu(I) solubility.
By-Product Mitigation
Over-methylation during reductive methylation is minimized by:
- Controlled Formaldehyde Addition : Gradual introduction over 4–6 h.
- Buffering Agents : Ammonium acetate maintains pH 7.0, suppressing quaternary ammonium salt formation.
Analytical Characterization
NMR Data (CDCl₃):
- ¹H NMR : δ 7.52 (d, J = 8.1 Hz, 1H, ArH), 7.41 (s, 1H, ArH), 6.98–6.85 (m, 4H, ArH), 4.72 (s, 2H, CH₂C≡C), 3.81 (s, 3H, OCH₃), 3.02 (s, 6H, N(CH₃)₂).
- ¹³C NMR : δ 167.2 (CO), 154.1 (C-O), 132.5–114.8 (ArC), 83.5 (C≡C), 56.1 (OCH₃), 40.3 (N(CH₃)₂).
HPLC : >99% purity (C18 column, MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm).
Applications and Derivatives
While the target compound’s pharmacological profile remains under investigation, structurally related benzamides exhibit COX-II inhibition and neuroprotective activity. Modifications to the propargyl chain or phenoxy group could enhance bioavailability or target selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
